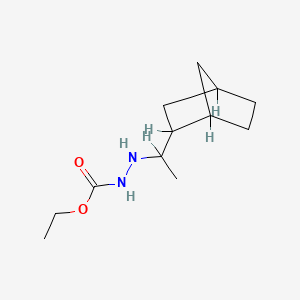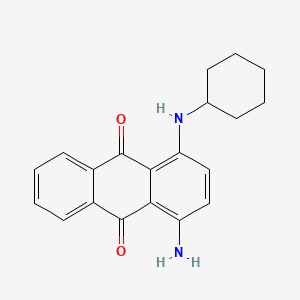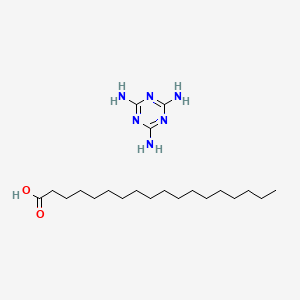
5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes a dioxaphosphorinane ring substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxaphosphorinane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of flame retardants and as an additive in polymer manufacturing.
Mechanism of Action
The mechanism of action of 5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The dioxaphosphorinane ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phosphorus Pentoxide (P4O10): A powerful desiccant and dehydrating agent.
Phenazines: Known for their antimicrobial and antitumor properties.
Pyridazines: Used in pharmaceuticals for their biological activities.
Uniqueness
5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
85718-29-2 |
|---|---|
Molecular Formula |
C28H25O3P |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-benzyl-2,4,6-triphenyl-1,3,5λ5-dioxaphosphinane 5-oxide |
InChI |
InChI=1S/C28H25O3P/c29-32(21-22-13-5-1-6-14-22)27(24-17-9-3-10-18-24)30-26(23-15-7-2-8-16-23)31-28(32)25-19-11-4-12-20-25/h1-20,26-28H,21H2 |
InChI Key |
YFGSFTDMHQFZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP2(=O)C(OC(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
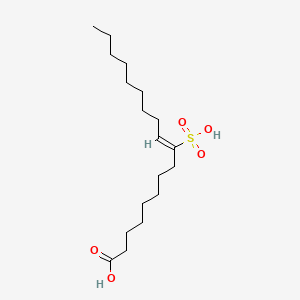
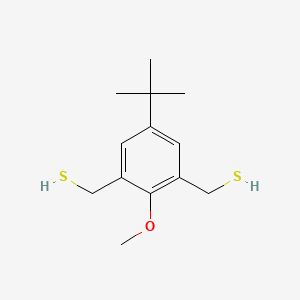
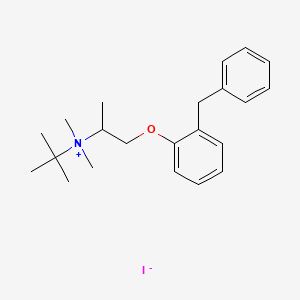
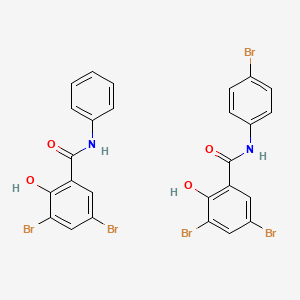
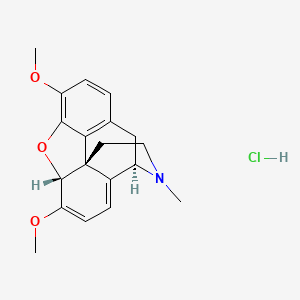


![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)

